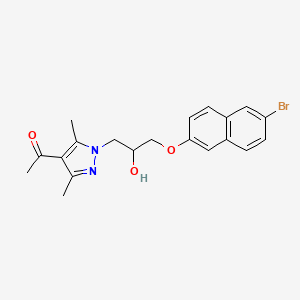

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide, also known as MBCO-PC, is a synthetic compound that has been extensively studied for its potential applications in medical research.

Scientific Research Applications

Chemosensors for Cyanide Anions

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide, along with other coumarin benzothiazole derivatives, has been researched for its application as chemosensors for cyanide anions. These compounds have demonstrated the ability to recognize cyanide ions through a Michael addition reaction. Specifically, certain derivatives exhibit a color change from yellow to colorless upon cyanide detection, which can be observed with the naked eye, indicating their potential as effective chemosensors for environmental and safety applications (Wang et al., 2015).

Synthesis of Novel Compounds

The compound has also been involved in the synthesis of novel molecules through cycloaddition reactions, producing derivatives with potential medicinal applications. One study reported the generation of new compounds through the 1,3-dipolar cycloaddition reaction, which yielded derivatives with moderate yields and characterized structures. These synthesized compounds were further evaluated for their potential in various biological activities, highlighting the versatility of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide in facilitating the production of new therapeutic agents (Zeng et al., 2018).

Near-IR Harvesting Dyes

Research into the molecular design of near-infrared (NIR) harvesting dyes has included the use of benzothiazole derivatives for the development of organic sensitizers with wide absorption bands in the red/NIR region. These sensitizers have shown promise for applications in solid-state dye-sensitized solar cells (SS-DSSCs), demonstrating the compound's potential in renewable energy technologies (Kim et al., 2010).

Antimicrobial Activity

There has been interest in the antimicrobial properties of derivatives of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide. Studies have synthesized and evaluated various derivatives for their antimicrobial efficacy, contributing to the search for new antimicrobial agents that can combat resistant strains of bacteria and fungi. This research indicates the potential of these compounds in addressing public health challenges related to microbial infections (Badne et al., 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves the condensation of 6-methoxy-3-methyl-1,3-benzothiazol-2-amine with 4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid followed by the addition of an appropriate coupling agent to form the final product.", "Starting Materials": [ "6-methoxy-3-methyl-1,3-benzothiazol-2-amine", "4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 6-methoxy-3-methyl-1,3-benzothiazol-2-amine and 4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, DCC).", "Step 2: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure." ] } | |

CAS RN |

681234-12-8 |

Molecular Formula |

C19H14N2O4S |

Molecular Weight |

366.39 |

IUPAC Name |

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H14N2O4S/c1-21-14-8-7-11(24-2)9-16(14)26-19(21)20-18(23)13-10-25-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3 |

InChI Key |

SHNZIIINTUARCR-FMQUCBEESA-N |

SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

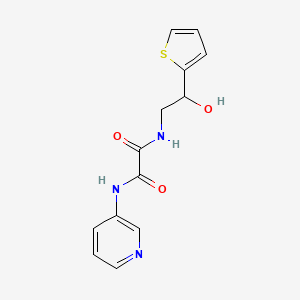

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2593735.png)

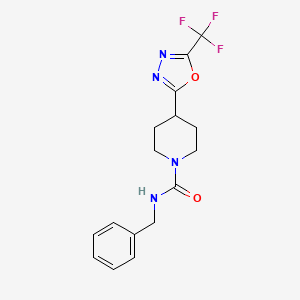

![7-(4-chlorophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2593737.png)

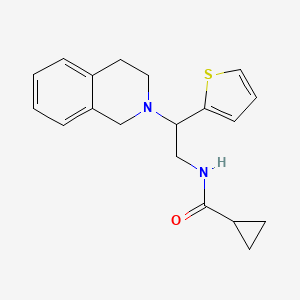

![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)

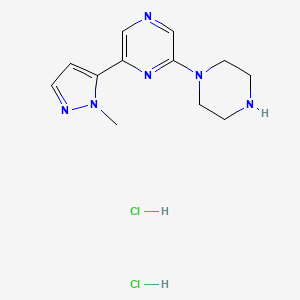

![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)